molecular formula C10H16N2O B13316190 1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

Cat. No.: B13316190
M. Wt: 180.25 g/mol
InChI Key: IMRKOCWZODTABB-UHFFFAOYSA-N
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Description

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a methyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethanamine
  • 1-Methyl-2-pyrrolidinone
  • 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One

Uniqueness

1-Methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a furan and pyrrolidine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-methyl-2-(5-methylfuran-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H16N2O/c1-7-3-4-9(13-7)10-8(11)5-6-12(10)2/h3-4,8,10H,5-6,11H2,1-2H3

InChI Key

IMRKOCWZODTABB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(CCN2C)N

Origin of Product

United States

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